Flt-3 Inhibitor III: A Technical Guide for Researchers
Flt-3 Inhibitor III: A Technical Guide for Researchers
For Immediate Release
This document provides a comprehensive technical overview of Flt-3 Inhibitor III, a potent and selective FMS-like tyrosine kinase 3 (Flt-3) inhibitor. This guide is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and experimental application of this compound.
Chemical Structure and Properties
Flt-3 Inhibitor III, also known by its IUPAC name 5-phenyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-thiazol-2-amine, is a small molecule inhibitor belonging to the 5-phenyl-2-thiazolamine class of compounds. Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 852045-46-6[1] |
| Molecular Formula | C₂₁H₂₃N₃OS[1] |
| Molecular Weight | 365.49 g/mol [1][2] |
| IUPAC Name | 5-phenyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-thiazol-2-amine[3] |
| SMILES | C1CCN(C1)CCOC2=CC=C(C=C2)NC3=NC=C(S3)C4=CC=CC=C4[3] |
| Synonyms | (5-Phenyl-thiazol-2-yl)-(4-(2-pyrrolidin-1-yl-ethoxy)-phenyl)-amine, 5-Phenyl-N-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-2-thiazolamine[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical Form | Solid[1] |
| Color | Off-white[1] |
| Purity | ≥95% (HPLC)[1] |
| Solubility | DMSO: 10 mg/mL[1] |
| Storage | Store at -20°C. Following reconstitution, aliquot and freeze. Stock solutions are stable for up to 6 months at -20°C.[1] |
Biological Activity and Selectivity
Flt-3 Inhibitor III is a potent, ATP-competitive inhibitor of Flt-3 kinase. It exhibits high selectivity for Flt-3 over a range of other kinases. The inhibitory activity of this compound against various kinases and its anti-proliferative effects on different cell lines are detailed below.
Table 3: Kinase Inhibition Profile
| Kinase | IC₅₀ (nM) |
| Flt-3 | 50[1][2][4] |
| c-Kit | 260[1][2] |
| KDR | 910[1][2] |
| c-Abl | 1200[1][2] |
| Cdk1 | 2100[1][2] |
| c-Src | 2800[1][2] |
| Tie-2 | 8000[1][2] |
Table 4: Anti-proliferative Activity
| Cell Line | Mutation Status | IC₅₀ (nM) |
| MV4-11 | Flt-3-ITD | 52[1][2] |
| BaF3-ITD | Flt-3-ITD | 240[1][2] |
| BaF3-D835Y | Flt-3-TKD | 760[1][2] |
Flt-3 Signaling Pathway
FMS-like tyrosine kinase 3 (Flt-3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In acute myeloid leukemia (AML), activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the receptor. This results in the uncontrolled proliferation of leukemic blasts through the activation of downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways.
Caption: Flt-3 signaling pathway and the point of inhibition by Flt-3 Inhibitor III.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of Flt-3 inhibitors. Below are representative protocols for a Flt-3 kinase inhibition assay and a cell proliferation assay.
Flt-3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a method to determine the in vitro potency of Flt-3 Inhibitor III against the Flt-3 kinase.
Caption: Workflow for a typical in vitro Flt-3 kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of Flt-3 Inhibitor III in a suitable solvent (e.g., DMSO) and then in kinase assay buffer.
-
Prepare a solution of recombinant Flt-3 kinase in kinase assay buffer.
-
Prepare a solution of ATP and a suitable substrate (e.g., a generic tyrosine kinase substrate peptide) in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the serially diluted Flt-3 Inhibitor III.
-
Add the Flt-3 kinase solution to each well.
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the anti-proliferative effect of Flt-3 Inhibitor III on leukemia cell lines, such as MV4-11.
Methodology:
-
Cell Seeding:
-
Culture MV4-11 cells in appropriate media (e.g., RPMI-1640 with 10% fetal bovine serum).
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
-
Compound Treatment:
-
Prepare a serial dilution of Flt-3 Inhibitor III in the cell culture medium.
-
Add the diluted inhibitor to the wells containing the cells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value from the dose-response curve.
-
Disclaimer: The experimental protocols provided are representative examples. Researchers should optimize these protocols based on their specific experimental conditions and reagents.
References
- 1. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
